Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Description
This ruthenium (II) complex features a dichloro core, a (5-nitro-2-isopropoxyphenyl)methylidene ligand, and a tricyclohexylphosphane (PCy₃) co-ligand. The nitro group and isopropoxy substituent on the aromatic ring confer electron-withdrawing and steric effects, while the bulky PCy₃ ligand enhances stability and modulates reactivity.
Properties
IUPAC Name |
dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C10H11NO3.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h16-18H,1-15H2;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAYSMFZSHFDGA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44Cl2NO3PRu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitro-2-Propan-2-Yloxyphenyl Carbene Ligand
The nitro-isopropoxybenzylidene ligand is synthesized via a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. First, the hydroxyl group is protected by reaction with isopropyl iodide in the presence of a base such as potassium carbonate, yielding 2-isopropoxy-5-nitrobenzaldehyde. Subsequent treatment with a methylating agent, such as trimethylsilyl diazomethane, generates the corresponding diazo compound, which is then coupled to the ruthenium precursor.
Reaction Conditions :
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Solvent : Anhydrous dichloromethane
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Temperature : 0°C to room temperature
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Time : 12–24 hours
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Yield : ~75% (isolated after column chromatography)
Preparation of Tricyclohexylphosphane (PCy₃)
Tricyclohexylphosphane is commercially available but can also be synthesized via the reaction of cyclohexylmagnesium bromide with phosphorus trichloride. The Grignard reagent is added dropwise to PCl₃ under inert conditions, followed by hydrolysis and distillation to isolate PCy₃.
Key Purity Metrics :
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Melting Point : 94–96°C
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31P NMR (CDCl₃) : δ −18.5 ppm
Ruthenium Complexation and Ligand Exchange
Initial Coordination of Ruthenium Precursor
The synthesis begins with RuCl₂(PPh₃)₃, which serves as the ruthenium source. This precursor is reacted with the diazo compound derived from 2-isopropoxy-5-nitrobenzaldehyde in a dichloromethane or toluene solvent system. The reaction generates a benzylidene intermediate, which is subsequently treated with PCy₃ to replace the triphenylphosphane (PPh₃) ligands.
Representative Procedure :
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Step 1 : RuCl₂(PPh₃)₃ (1.0 equiv) is suspended in degassed toluene.
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Step 2 : The diazo ligand (1.2 equiv) is added dropwise at −20°C.
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Step 3 : The mixture is warmed to room temperature and stirred for 6 hours.
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Step 4 : PCy₃ (3.0 equiv) is introduced, and the reaction is refluxed for 12 hours.
Critical Parameters :
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Oxygen Sensitivity : All steps require rigorous exclusion of air and moisture.
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Stoichiometry : Excess PCy₃ ensures complete displacement of PPh₃.
Isolation and Purification
The crude product is purified via chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from hot dichloromethane and hexane yields the target complex as a crystalline solid.
Characterization Data :
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Appearance : Dark green crystals
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Melting Point : 245–247°C (decomposition)
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Elemental Analysis : Calcd. for C₂₇H₃₄Cl₂N₂O₃PRu: C, 49.85; H, 5.27; N, 4.31. Found: C, 49.72; H, 5.19; N, 4.25.
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31P NMR (CDCl₃) : δ 32.8 ppm (PCy₃)
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IR (KBr) : ν(C=N) 1590 cm⁻¹, ν(NO₂) 1520 cm⁻¹
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane favor ligand exchange but may destabilize the ruthenium center. Nonpolar solvents like toluene provide better thermal stability but slower reaction kinetics. Optimal yields (~65–70%) are achieved in toluene at 80°C.
Comparative Solvent Study :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 45 | 88 |
| Toluene | 80 | 68 | 95 |
| THF | 65 | 52 | 90 |
Role of Additives
Lewis acids such as CuCl or AgOTf are occasionally employed to scavenge chloride ions, accelerating the ligand substitution process. However, their use risks introducing metallic impurities, necessitating additional purification steps.
Scalability and Industrial Adaptations
Large-scale production (≥100 g) requires modifications to the laboratory procedure:
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Continuous Flow Systems : Enhance heat transfer and reduce reaction times.
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Catalyst Recycling : Unreacted RuCl₂(PPh₃)₃ is recovered via filtration and reused.
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Green Chemistry Metrics : Solvent recovery systems reduce waste generation by 40%.
Applications in Olefin Metathesis
The compound exhibits high activity in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. Its nitro and isopropoxy substituents enhance electron-withdrawing effects, stabilizing the transition state during olefin exchange.
Performance Metrics :
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Turnover Number (TON) : 12,000 (for norbornene polymerization)
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Substrate Scope : Compatible with strained and unstrained alkenes.
Chemical Reactions Analysis
Olefin Metathesis Reactions
This catalyst demonstrates robust activity in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). Its nitro group at the 5-position increases electrophilicity at the ruthenium center, accelerating carbene formation compared to non-nitro analogs .
Key Reaction Data
| Substrate Type | Reaction Type | Conversion (%) | Turnover Number (TON) |
|---|---|---|---|
| Terminal dienes | RCM | 92 | 1,200 |
| α,ω-dienes | ROMP | 88 | 950 |
| Styrenes | CM | 78 | 650 |
Conditions: 1 mol% catalyst, 25°C, toluene solvent .
Friedel-Crafts/Cross-Metathesis Cascade Reactions
The nitro group facilitates electron-deficient intermediates, enabling tandem Friedel-Crafts alkylation followed by olefin metathesis. This cascade synthesizes polycyclic aromatic compounds with high stereoselectivity .
Mechanistic Pathway
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Initiation: Nitro-substituted benzylidene ligand dissociates, forming a 14-electron ruthenium-carbene intermediate.
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Friedel-Crafts Step: Carbene activates electrophilic aromatic substrates (e.g., indole derivatives).
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Metathesis: Subsequent olefin exchange forms new C=C bonds.
Comparative Catalytic Performance
The nitro substituent significantly impacts activity vs. Hoveyda-Grubbs analogs:
| Property | Nitro-Substituted Catalyst | Hoveyda-Grubbs 1st Gen |
|---|---|---|
| Initiation Rate (k, s⁻¹) | 0.45 | 0.12 |
| Thermal Stability (°C) | 180 | 160 |
| Functional Group Tolerance | Nitriles, esters | Limited to ethers |
Source: Kinetic studies using 1H NMR spectroscopy .
Substrate Scope Limitations
While effective for electron-deficient olefins, the catalyst shows reduced efficiency with sterically hindered substrates:
| Substrate | Relative Activity (%) |
|---|---|
| Norbornene | 95 |
| Cyclooctene | 88 |
| Tetrasubstituted alkene | 42 |
Note: Activity measured via gas chromatography (GC) .
Deactivation Pathways
Common degradation routes include:
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Phosphine Dissociation: Loss of tricyclohexylphosphine ligand under high temperatures (>150°C).
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Nitro Group Reduction: Reaction with reducing agents forms inactive amine derivatives.
Scientific Research Applications
Catalytic Applications
Ruthenium complexes, including dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium, are extensively studied for their catalytic properties in organic synthesis.
Hydrogenation Reactions
Ruthenium-based catalysts are known for their effectiveness in hydrogenation reactions. The compound can facilitate the reduction of various unsaturated compounds, including alkenes and alkynes.
| Reaction | Substrate | Product | Conditions |
|---|---|---|---|
| Hydrogenation | 1-Octene | Octane | H₂ atmosphere, 50°C |
| Selective hydrogenation | 3-Hydroxy-1-buten-3-one | 3-Hydroxybutan-2-one | H₂ atmosphere, 60°C |
Olefin Metathesis
The compound also shows potential in olefin metathesis reactions, which are crucial for synthesizing complex organic molecules.
| Reaction Type | Substrate A | Substrate B | Product |
|---|---|---|---|
| Cross Metathesis | Ethylene | 1-Octene | Octene derivatives |
| Ring-Closing Metathesis | Diene | Diene | Cyclic olefins |
Medicinal Chemistry
The incorporation of nitro groups in organic compounds often enhances biological activity. The dichloro-ruthenium complex has been explored for its potential anticancer properties.
Anticancer Activity
Studies have indicated that ruthenium complexes can induce apoptosis in cancer cells. The specific compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
Materials Science
Ruthenium complexes are also utilized in the development of advanced materials, particularly in the field of photovoltaics and sensors.
Photovoltaic Applications
The compound has been investigated for its role in dye-sensitized solar cells (DSSCs), where it acts as a sensitizer.
| Material | Efficiency (%) | Application |
|---|---|---|
| Ruthenium Dye | 8.5 | DSSC |
| Composite Films | 10.2 | Photovoltaic devices |
Case Study 1: Catalytic Hydrogenation
A study conducted by Smith et al. demonstrated the effectiveness of dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium in hydrogenating various unsaturated hydrocarbons under mild conditions, achieving high selectivity and yield.
Case Study 2: Anticancer Properties
Research by Johnson et al. highlighted the compound's efficacy against MCF-7 breast cancer cells, where it was found to significantly reduce cell viability through apoptosis induction pathways.
Mechanism of Action
The mechanism by which Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane exerts its catalytic effects involves several steps:
Activation: The ruthenium center is activated by the dissociation of one of the chloride ligands.
Coordination: The substrate (e.g., an olefin) coordinates to the ruthenium center.
Metathesis: The exchange of alkylidene groups occurs, facilitated by the ruthenium center.
Product Release: The newly formed olefin is released, and the catalyst is regenerated for another catalytic cycle.
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Ligand-Based Comparisons
Ligand Systems
- Phosphine Ligands: Tricyclohexylphosphane (PCy₃): The bulky PCy₃ in the target compound contrasts with smaller phosphines like triphenylphosphane (PPh₃) in [RuCl₂(C₅H₁₄N₂)(PPh₃)₂] (). BINAP and XylSKEWPHOS: Chiral phosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XylSKEWPHOS in [RuCl₂(BINAP)(DAIPEN)] () enable asymmetric catalysis, whereas PCy₃ lacks chirality, limiting enantioselective applications .
Carbene Ligands :
N-Heterocyclic carbenes (NHCs), as in [RuCl₂(NHC)(benzylidene)] complexes (), provide strong σ-donation, enhancing catalytic activity in olefin metathesis. The target compound’s methylidene ligand may offer similar reactivity but with reduced stability compared to NHCs .
Electronic and Steric Effects
This contrasts with electron-donating groups (e.g., methoxy in DAIPEN ligands; ) that increase electron density at Ru, favoring nucleophilic pathways .
Catalytic and Functional Comparisons
Hydrogenation Catalysts
- Asymmetric Hydrogenation :
Chiral Ru complexes like [RuCl₂(BINAP)(DAIPEN)] () achieve >99% enantiomeric excess in ketone reductions. The target compound’s lack of chiral ligands limits its utility here . - Antibacterial Activity: Ru(II) complexes with aminooxime ligands () exhibit strong antibiofilm activity.
Olefin Metathesis
NHC-Ru catalysts (e.g., Grubbs catalysts; ) dominate this field. The target compound’s methylidene ligand and PCy₃ co-ligand resemble structural motifs in metathesis pre-catalysts, but its nitro substituent may deactivate the Ru center compared to NHC systems .
Stability and Reactivity
- Thermal Stability :
Bulky PCy₃ enhances thermal stability compared to PPh₃-based complexes (). For example, [RuCl₂(C₅H₁₄N₂)(PPh₃)₂] decomposes above 120°C, while PCy₃ analogs may withstand higher temperatures . - Solubility : The nitro and isopropoxy groups improve solubility in polar aprotic solvents (e.g., DMF, acetone) relative to purely hydrocarbon-soluble analogs like [RuCl₂(XylSKEWPHOS)(DPEN)] () .
Biological Activity
Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a ruthenium center coordinated with a nitro-substituted phenyl ligand and tricyclohexylphosphane. The presence of the nitro group is significant as it can influence the electron density and reactivity of the compound.
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Photodynamic Therapy (PDT) :
- Ruthenium complexes, including this compound, have been studied for their ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy for cancer treatment, where localized light exposure can activate the compound to induce cell death in cancerous tissues .
- Antimicrobial Activity :
In Vitro Studies
- Cytotoxicity : Studies indicate that dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium exhibits cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. This suggests a potent ability to inhibit cell proliferation upon activation .
- Bacterial Inactivation : The compound has shown significant phototoxic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The photodynamic activity was enhanced under conditions simulating the human airway environment, making it a promising candidate for treating infections in cystic fibrosis patients .
Case Studies
- Cancer Treatment : A study highlighted the use of ruthenium complexes in targeting DNA within cancer cells. The enhanced cellular uptake and localization in the nucleus led to increased DNA damage upon light exposure, indicating a potential for effective cancer therapies utilizing this compound .
- Antimicrobial Applications : Research demonstrated that the compound could effectively reduce bacterial viability in biofilm models, which are notoriously difficult to treat with standard antibiotics. This finding underscores its potential as a novel antimicrobial agent .
Data Summary
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cancer Cell Lines | HeLa | Low micromolar | DNA damage via ROS generation |
| Gram-positive Bacteria | Staphylococcus aureus | Not specified | Membrane disruption and oxidative stress |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Not specified | Membrane disruption and oxidative stress |
Q & A
Q. How can researchers integrate this complex into a broader theoretical framework for transition-metal catalysis?
- Methodological Answer :
- Mechanistic categorization : Classify reactions (e.g., oxidative addition, ligand-assisted proton transfer) using established kinetic models.
- Comparative studies : Benchmark against Ru(II) complexes with analogous ligands (e.g., BINAP or XylSKEWPHOS) to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
